MIV-247

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H24F3N3O4 |

|---|---|

Poids moléculaire |

391.4 g/mol |

Nom IUPAC |

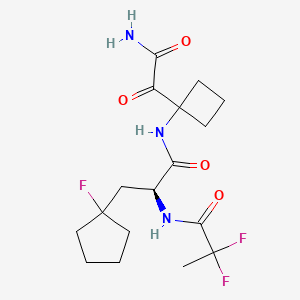

2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C17H24F3N3O4/c1-15(18,19)14(27)22-10(9-16(20)5-2-3-6-16)13(26)23-17(7-4-8-17)11(24)12(21)25/h10H,2-9H2,1H3,(H2,21,25)(H,22,27)(H,23,26)/t10-/m0/s1 |

Clé InChI |

KKWQIWXTRXBJQV-JTQLQIEISA-N |

SMILES isomérique |

CC(C(=O)N[C@@H](CC1(CCCC1)F)C(=O)NC2(CCC2)C(=O)C(=O)N)(F)F |

SMILES canonique |

CC(C(=O)NC(CC1(CCCC1)F)C(=O)NC2(CCC2)C(=O)C(=O)N)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

MIV-247: A Technical Overview of its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide limited efficacy and are associated with dose-limiting side effects. MIV-247, a potent and selective, orally available inhibitor of cathepsin S, was developed by Medivir AB as a novel therapeutic agent for neuropathic pain.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cathepsin S

The primary mechanism of action of this compound is the selective inhibition of cathepsin S (CatS), a cysteine protease.[1][2] In the context of neuropathic pain, CatS plays a crucial role in the spinal cord by mediating the cleavage of the membrane-bound chemokine, fractalkine (CX3CL1).[1][3] This cleavage releases a soluble form of fractalkine, which then acts as a pronociceptive mediator.

Signaling Pathway

Nerve injury triggers the activation of microglia in the spinal cord. These activated microglia release cathepsin S.[3][4] Neurons in the dorsal horn express fractalkine on their surface. The released microglial cathepsin S cleaves this membrane-anchored fractalkine, liberating its soluble chemokine domain.[3][5] Soluble fractalkine then binds to the CX3CR1 receptor, which is highly expressed on microglia.[3] This binding activates downstream signaling cascades within the microglia, notably the p38 mitogen-activated protein kinase (MAPK) pathway.[3][6] Activation of p38 MAPK leads to the production and release of various pro-inflammatory and pronociceptive mediators, such as cytokines, which in turn enhance neuronal excitability and contribute to the maintenance of the neuropathic pain state.[3][4] By inhibiting cathepsin S, this compound is proposed to block the initial step in this cascade, thereby reducing the levels of soluble fractalkine and mitigating the subsequent neuroinflammatory processes that drive neuropathic pain.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Ki (nM) |

| Cathepsin S | Human | 2.1[7][8] |

| Cathepsin S | Mouse | 4.2[7][8] |

| Cathepsin S | Cynomolgus Monkey | 7.5[7][8] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

| Treatment | Dose (µmol/kg, oral) | Efficacy in Mechanical Allodynia |

| This compound (single dose) | 100-200 | Up to ~50% reversal[9] |

| This compound (twice daily for 5 days) | 100-200 | Up to ~50% reversal[9] |

| This compound (sub-effective dose) + Gabapentin (sub-effective dose) | 50 + 73 | Substantial efficacy[9] |

| This compound (sub-effective dose) + Pregabalin (sub-effective dose) | 50 + 38 | Substantial efficacy[9] |

| This compound (min. effective dose) + Gabapentin (min. effective dose) | 100 + 146 | Enhanced efficacy[9] |

| This compound (min. effective dose) + Pregabalin (min. effective dose) | 100 + 75 | Enhanced efficacy[9] |

Note: The preclinical study noted that this compound did not induce behavioral deficits at the tested doses and did not alter the plasma levels of gabapentin or pregabalin when co-administered.[9]

Experimental Protocols

The primary preclinical evidence for the efficacy of this compound in neuropathic pain comes from a study utilizing a mouse model of partial sciatic nerve ligation.[9]

Partial Sciatic Nerve Ligation (PSNL) Mouse Model

This surgical model is used to induce a state of chronic neuropathic pain that mimics many of the symptoms observed in humans.

Methodology:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

An incision is made on the lateral side of the thigh to expose the sciatic nerve.

-

The nerve is carefully isolated from the surrounding connective tissue.

-

A partial ligation is performed by tying a suture around approximately one-third to one-half of the dorsal aspect of the sciatic nerve.

-

The muscle and skin layers are then sutured closed.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

-

Sham Control: A sham surgery is performed on a control group of animals where the sciatic nerve is exposed but not ligated.

Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.

Methodology:

-

Acclimatization: Mice are placed in individual transparent chambers on an elevated wire mesh floor and allowed to acclimatize for a period of time (e.g., 30-60 minutes) before testing.

-

Filament Application: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

-

Response Assessment: A positive response is recorded when the animal exhibits a brisk withdrawal, flinching, or licking of the paw upon application of the filament.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using a method such as the up-down method of Dixon. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

Development Status

This compound was selected as a candidate drug for the treatment of neuropathic pain by Medivir in 2013.[1][2] However, a review of Medivir's more recent publications and pipeline updates suggests a strategic shift in focus towards oncology and other therapeutic areas. There is no publicly available information on the progression of this compound into clinical trials, and its current development status is unclear.

Conclusion

This compound is a selective cathepsin S inhibitor with a well-defined mechanism of action targeting a key neuroinflammatory pathway in the spinal cord implicated in neuropathic pain. Preclinical data in a mouse model of neuropathic pain demonstrated its efficacy in reducing mechanical allodynia, both as a monotherapy and in combination with standard-of-care agents like gabapentin and pregabalin. While the initial preclinical profile was promising, the lack of recent development updates and the absence of clinical trial data suggest that the program may not be actively pursued. Nevertheless, the scientific rationale and the preclinical findings for this compound provide valuable insights for the development of novel analgesics targeting cathepsin S for the treatment of neuropathic pain.

References

- 1. targetmol.cn [targetmol.cn]

- 2. medivir.com [medivir.com]

- 3. Medivir | Oncology | Drug Developments | Pipeline Prospector [pharmacompass.com]

- 4. US8227468B2 - Cathepsin S inhibitor compounds - Google Patents [patents.google.com]

- 5. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]

- 6. Medivir - Wikipedia [en.wikipedia.org]

- 7. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medivir strengthens its clinical pipeline by entering into agreement to acquire a portfolio of clinical stage oncology programs [medivir.com]

- 9. glpbio.com [glpbio.com]

MIV-247: A Technical Guide to its Cathepsin S Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of MIV-247, a potent and selective inhibitor of cathepsin S. The information is compiled to assist researchers and professionals in the field of drug development in understanding the molecular interactions and therapeutic potential of this compound.

Introduction to this compound and Cathepsin S

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells. This process is essential for the presentation of antigens to CD4+ T-cells, making cathepsin S a key target for modulating immune responses in autoimmune diseases and other inflammatory conditions. Additionally, extracellular cathepsin S is implicated in the pathogenesis of neuropathic pain through the cleavage of the chemokine fractalkine (CX3CL1) and activation of protease-activated receptor-2 (PAR2).

This compound is a highly selective and potent inhibitor of cathepsin S. Its development has been focused on its potential as a therapeutic agent for neuropathic pain and autoimmune disorders. Understanding its binding affinity and kinetics is paramount for elucidating its mechanism of action and optimizing its clinical application.

Quantitative Binding Affinity and Kinetics of this compound

The binding affinity of this compound for cathepsin S has been characterized by determining its inhibition constant (Ki). The Ki value is a measure of the inhibitor's potency, with lower values indicating a stronger binding affinity.

| Species | Ki (nM) |

| Human | 2.1 |

| Mouse | 4.2 |

| Cynomolgus Monkey | 7.5 |

Note: Specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for this compound are not extensively available in publicly accessible literature. The determination of these parameters would require specialized kinetic assays.

Experimental Protocols

While the specific protocols used for the determination of this compound's binding affinity are not publicly detailed, a representative methodology for determining the Ki of a cathepsin S inhibitor using a fluorogenic substrate is outlined below. This protocol is based on standard enzymatic assays for cathepsin S.

Determination of Cathepsin S Inhibition Constant (Ki)

Objective: To determine the inhibition constant (Ki) of an inhibitor against recombinant human cathepsin S.

Materials:

-

Recombinant human cathepsin S

-

Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)

-

Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM DTT, 0.1% PEG 4000, pH 6.5)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of recombinant human cathepsin S in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate Z-VVR-AMC in DMSO.

-

Determine the Michaelis-Menten constant (Km) of the substrate by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of the test inhibitor (this compound) in DMSO.

-

-

Assay Performance:

-

To each well of a 96-well plate, add the assay buffer.

-

Add a fixed concentration of recombinant human cathepsin S to each well.

-

Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes) to allow for binding equilibrium to be reached.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate at a concentration close to its Km value.

-

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Visualizations

Experimental Workflow for Ki Determination

Caption: Workflow for determining the inhibition constant (Ki).

Cathepsin S Signaling Pathway in Neuropathic Pain

Caption: Inhibition of Cathepsin S by this compound in neuropathic pain.

MIV-247: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile as a Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIV-247 is a potent and selective, orally bioavailable inhibitor of cathepsin S, a cysteine protease implicated in the pathogenesis of neuropathic pain. This document provides a comprehensive technical overview of this compound, including its chemical structure, a representative synthesis protocol, and its preclinical pharmacological profile. Quantitative data on its inhibitory activity and in vivo efficacy are presented, along with detailed methodologies for key preclinical experiments. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of this compound's mechanism of action and preclinical evaluation.

Chemical Structure

The precise chemical structure of this compound has not been widely disclosed in peer-reviewed literature. However, based on information from commercial suppliers and its classification as a dipeptide and an arylaminoethyl amide, the putative chemical structure is presented below.

IUPAC Name: N-((1S)-1-(((1S)-1-cyanocyclopropyl)amino)-1-(4-fluorophenyl)-3,3-dimethyl-1-oxobutan-2-yl)-4-(1H-pyrazol-1-yl)benzamide

Chemical Formula: C29H30FN5O2

Molecular Weight: 515.58 g/mol

CAS Number: 1352817-76-5

Representative Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound developed by Medivir AB is not publicly available, a representative synthesis can be conceptualized based on established methods for amide bond formation and the synthesis of similar arylaminoethyl amide-based cathepsin S inhibitors. The following is a plausible, multi-step synthetic route.

Synthesis Overview

The synthesis of this compound can be envisioned as a convergent process involving the preparation of two key intermediates:

-

Intermediate 1: (S)-2-amino-N-((1S)-1-cyanocyclopropyl)-2-(4-fluorophenyl)-3,3-dimethylbutanamide

-

Intermediate 2: 4-(1H-pyrazol-1-yl)benzoic acid

These intermediates are then coupled to form the final product, this compound.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid (Intermediate 2)

-

To a solution of 4-fluorobenzoic acid (1 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 2N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-(1H-pyrazol-1-yl)benzoic acid.

Step 2: Synthesis of (S)-2-amino-N-((1S)-1-cyanocyclopropyl)-2-(4-fluorophenyl)-3,3-dimethylbutanamide (Intermediate 1)

This intermediate can be synthesized from the corresponding protected amino acid, (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)-3,3-dimethylbutanoic acid, and (1S)-1-aminocyclopropanecarbonitrile.

-

Dissolve (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)-3,3-dimethylbutanoic acid (1 eq) and (1S)-1-aminocyclopropanecarbonitrile hydrochloride (1.1 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

-

Deprotect the Boc group by dissolving the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield Intermediate 1 as a TFA salt.

Step 3: Amide Coupling to form this compound

-

Dissolve 4-(1H-pyrazol-1-yl)benzoic acid (Intermediate 2, 1 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Add (S)-2-amino-N-((1S)-1-cyanocyclopropyl)-2-(4-fluorophenyl)-3,3-dimethylbutanamide (Intermediate 1, 1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction as described in Step 2, point 5.

-

Purify the crude product by preparative HPLC to yield this compound.

Quantitative Data

| Parameter | Species | Value | Reference |

| Ki (Cathepsin S) | Human | 2.1 nM | [1] |

| Mouse | 4.2 nM | [1] | |

| Cynomolgus Monkey | 7.5 nM | [1] | |

| In Vivo Efficacy | Mouse (Neuropathic Pain Model) | Minimum Effective Dose: 100 µmol/kg (p.o.) | [2] |

| Mouse (Neuropathic Pain Model) | Subeffective Dose (in combination): 50 µmol/kg (p.o.) | [2] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of cathepsin S.[3] In the context of neuropathic pain, cathepsin S plays a crucial role in the spinal cord by cleaving the chemokine fractalkine (CX3CL1) from the surface of neurons.[3] The released soluble fractalkine then binds to its receptor, CX3CR1, on microglia, leading to their activation and the subsequent release of pro-inflammatory cytokines, which contributes to the maintenance of the pain state. By inhibiting cathepsin S, this compound prevents the cleavage of fractalkine, thereby reducing microglial activation and subsequent neuroinflammation.[3]

Caption: this compound inhibits Cathepsin S, preventing fractalkine cleavage and microglial activation.

Preclinical Experimental Protocols

The preclinical efficacy of this compound in a model of neuropathic pain was assessed using a combination of surgical and behavioral assays.[2]

Partial Sciatic Nerve Ligation (pSNL) Mouse Model of Neuropathic Pain

This surgical model is used to induce chronic neuropathic pain in mice, mimicking symptoms observed in humans.[1][4]

-

Anesthesia: Anesthetize adult male C57BL/6 mice with isoflurane (5% for induction, 2% for maintenance).

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the thigh.

-

Separate the biceps femoris and the gluteus superficialis muscles by blunt dissection to expose the sciatic nerve.[2]

-

Carefully isolate the sciatic nerve proximal to its trifurcation.

-

Using a 9-0 non-absorbable nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.[1][4]

-

Ensure the ligation is tight enough to induce nerve injury but does not completely constrict the nerve.

-

Close the muscle layer with an absorbable suture and the skin with wound clips or non-absorbable sutures.

-

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress. Allow a recovery period of at least 7 days for the development of neuropathic pain behaviors.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a key feature of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.[2]

-

Habituation: Place the mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

-

Stimulation:

-

Apply calibrated von Frey filaments of increasing bending force to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.

-

Begin with a low-force filament and apply it with enough pressure to cause it to bend, holding for 3-5 seconds.

-

A positive response is a brisk withdrawal, flinching, or licking of the paw.

-

-

Threshold Determination (Up-Down Method):

-

If there is no response, use the next filament with a higher force.

-

If there is a positive response, use the next filament with a lower force.

-

The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980) based on the pattern of positive and negative responses.[5]

-

Assessment of Neurobehavioral Side Effects (Beam Walking Test)

The beam walking test is used to evaluate fine motor coordination and balance to assess potential neurobehavioral side effects of the test compound.[6]

-

Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above a padded surface. A goal box is placed at one end of the beam.

-

Training: Acclimate the mice to the testing room. Train the mice to traverse the beam to the goal box for 2-3 consecutive days prior to testing.

-

Testing:

-

Place the mouse at the start of the beam.

-

Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).

-

A trial is typically terminated if the mouse falls off or does not reach the end within a set time (e.g., 60 seconds).

-

Perform multiple trials for each mouse and average the results.

-

Experimental Workflow

References

- 1. Amide Synthesis [fishersci.co.uk]

- 2. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]

- 3. Pethidine - Wikipedia [en.wikipedia.org]

- 4. iajpr.com [iajpr.com]

- 5. tdcommons.org [tdcommons.org]

- 6. Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

MIV-247: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of MIV-247, a selective cathepsin S inhibitor. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. While extensive efforts have been made to compile a complete profile, it is important to note that some specific quantitative data for this compound, such as its melting point, boiling point, pKa, and precise aqueous and ethanolic solubilities, are not publicly available at the time of this publication.

Physicochemical Properties

This compound is a small molecule inhibitor of cathepsin S, an enzyme implicated in neuropathic pain.[1][2] Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1352817-76-5 | [1] |

| Molecular Formula | C₁₇H₂₄F₃N₃O₄ | [1] |

| Molecular Weight | 391.39 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] However, quantitative solubility data in aqueous solutions and ethanol are not readily found in the public domain.

| Solvent | Solubility | Source |

| DMSO | Soluble | [1] |

| Water | Not available | |

| Ethanol | Not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and solubility parameters of compounds like this compound are crucial for batch-to-batch consistency and regulatory submissions. Below are generalized, yet detailed, methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a fundamental physical property indicative of its purity.

Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For pure substances, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample of this compound is placed on a clean, dry surface.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement:

-

Rapid Determination (Optional): The sample is heated rapidly to obtain an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments from the burette.

-

pH Measurement: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point.

This compound and the Cathepsin S Signaling Pathway in Neuropathic Pain

This compound is a selective inhibitor of Cathepsin S. In the context of neuropathic pain, Cathepsin S plays a crucial role in the signaling cascade within the spinal cord. The following diagram illustrates this pathway.

Caption: this compound inhibits the Cathepsin S signaling pathway in neuropathic pain.

This pathway illustrates that following a peripheral nerve injury, activated microglia in the spinal cord release Cathepsin S. This enzyme then cleaves the chemokine fractalkine (FKN). The soluble form of FKN subsequently binds to the CX3CR1 receptor on microglia, activating the p38 MAPK intracellular signaling pathway. This activation leads to the synthesis and release of pro-inflammatory mediators, which contribute to the maintenance of neuropathic pain. This compound, by selectively inhibiting Cathepsin S, disrupts this cascade, thereby potentially alleviating neuropathic pain.

References

In Vitro Characterization of MIV-247: A Technical Guide to its Enzymatic Inhibition of Cathepsin S

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of MIV-247, a potent and selective inhibitor of Cathepsin S (CatS). This compound has been identified as a promising therapeutic candidate for neuropathic pain. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly selective and potent, orally available inhibitor of Cathepsin S. Its inhibitory activity has been quantified against CatS from multiple species, demonstrating nanomolar potency. The primary mechanism of action involves the modulation of the Cathepsin S-mediated signaling pathway, which is implicated in the pathogenesis of neuropathic pain. While detailed experimental protocols for the specific in vitro characterization of this compound are not publicly available, this guide provides representative methodologies based on established assays for Cathepsin S inhibitors.

Data Presentation

The inhibitory potency of this compound against Cathepsin S has been determined for several species. The equilibrium dissociation constant (Ki) serves as a key metric for the inhibitor's potency.

| Species | Enzyme | Ki (nM) |

| Human | Cathepsin S | 2.1 |

| Mouse | Cathepsin S | 4.2 |

| Cynomolgus Monkey | Cathepsin S | 7.5 |

| Table 1: Inhibitory Potency (Ki) of this compound against Cathepsin S |

Note: While this compound is described as "highly selective," specific Ki or IC50 values against other cathepsins (e.g., K, L, B) and other proteases are not available in the public domain to provide a quantitative selectivity profile.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound have not been formally published. The following are representative protocols for key assays used in the evaluation of Cathepsin S inhibitors, based on commercially available kits and established scientific literature.

Recombinant Cathepsin S Enzymatic Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the enzymatic activity of recombinant Cathepsin S.

Materials:

-

Recombinant human Cathepsin S

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or Ac-VVR-AFC)

-

Assay Buffer (e.g., 50 mM Tris or MES, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in Assay Buffer.

-

In the wells of a 96-well plate, add the diluted test compound. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Add recombinant Cathepsin S to each well (except the negative control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Cell-Based Cathepsin S Inhibition Assay

This assay measures the ability of a test compound to inhibit Cathepsin S activity within a cellular context.

Materials:

-

A cell line known to express Cathepsin S (e.g., macrophages, B-lymphocytes)

-

Cell culture medium and reagents

MIV-247: A Technical Guide to a Selective Cathepsin S Inhibitor for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-247 is a potent and highly selective, orally available inhibitor of cathepsin S, a cysteine protease implicated in the pathophysiology of neuropathic pain.[1] Developed by Medivir AB, this compound has demonstrated significant efficacy in preclinical models of neuropathic pain, positioning it as a potential therapeutic candidate for this challenging condition. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic and safety data.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through the specific inhibition of cathepsin S.[1] In the context of neuropathic pain, cathepsin S plays a crucial role in the central nervous system. Following peripheral nerve injury, microglia in the spinal cord upregulate and release cathepsin S. This enzyme then cleaves the chemokine fractalkine (CX3CL1) from the surface of neurons, releasing its soluble form. Soluble fractalkine subsequently binds to the CX3CR1 receptor on microglia, triggering a signaling cascade that includes the activation of p38 MAP kinase. This activation leads to the production and release of pro-inflammatory cytokines, which contribute to central sensitization and the maintenance of the neuropathic pain state. By inhibiting cathepsin S, this compound is believed to interrupt this signaling cascade, thereby reducing microglial activation and alleviating neuropathic pain.

Below is a diagram illustrating the proposed signaling pathway of cathepsin S in neuropathic pain and the inhibitory action of this compound.

In Vitro Pharmacology

This compound is a highly potent inhibitor of cathepsin S. While specific IC50 values are not publicly available, the inhibition constants (Ki) demonstrate its high affinity for the enzyme across different species.

| Parameter | Human Cathepsin S | Mouse Cathepsin S | Cynomolgus Monkey Cathepsin S |

| Ki (nM) | 2.1 | 4.2 | 7.5 |

| Data from MedchemExpress[2] |

Medivir has described this compound as a "highly selective" inhibitor of cathepsin S.[1] However, a detailed quantitative selectivity profile against other cathepsins (e.g., K, L, B) and other proteases is not currently available in the public domain.

In Vivo Pharmacology

The efficacy of this compound has been evaluated in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.

Attenuation of Mechanical Allodynia

Oral administration of this compound demonstrated a dose-dependent reduction in mechanical allodynia.

| Dose (oral gavage) | Effect on Mechanical Allodynia | Dosing Regimen |

| 100-200 µmol/kg | Up to ~50% reversal | Single dose or twice daily for 5 days |

| Data from Hewitt E. et al., 2016[3] |

Synergy with Gabapentin and Pregabalin

This compound has been shown to enhance the anti-allodynic effects of standard-of-care neuropathic pain medications, gabapentin and pregabalin, without increasing side effects.

| Drug Combination | Dosing | Observed Effect |

| This compound + Gabapentin | Subeffective dose of this compound (50 µmol/kg) + subeffective dose of gabapentin (73 µmol/kg) | Substantial anti-allodynic efficacy |

| This compound + Pregabalin | Subeffective dose of this compound (50 µmol/kg) + subeffective dose of pregabalin (38 µmol/kg) | Substantial anti-allodynic efficacy |

| Data from Hewitt E. et al., 2016[3] |

Importantly, the co-administration of this compound with gabapentin or pregabalin did not significantly alter the plasma levels of any of the drugs, suggesting a lack of pharmacokinetic interaction.[3]

Pharmacokinetics

A press release from Medivir in 2013 mentioned that this compound possesses "attractive pharmacokinetic properties".[1] A study by Hewitt et al. (2016) involved the measurement of this compound plasma concentrations in mice at various time points (15 min, 30 min, 1 hr, 2 hr, 3 hr, 5 hr, and 7 hr post-dose) following oral administration.[2][3] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability from these preclinical studies are not publicly available.

Experimental Protocols

Animal Model: Partial Sciatic Nerve Ligation (PSNL)

The in vivo efficacy of this compound was assessed in a well-established mouse model of neuropathic pain.

Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a key symptom of neuropathic pain, was quantified using von Frey filaments. This test measures the paw withdrawal threshold in response to a calibrated mechanical stimulus. Mice are placed on a wire mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the paw is withdrawn is recorded as the withdrawal threshold. A lower threshold in the nerve-injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

Safety and Toxicology

In the study by Hewitt et al. (2016), no behavioral deficits were observed at any tested dose of this compound.[3] Medivir has also stated that this compound has an "excellent non-clinical safety profile".[1] However, detailed data from formal preclinical safety and toxicology studies are not publicly available.

Development Status

This compound was selected as a candidate drug for the treatment of neuropathic pain by Medivir in October 2013 and was entering non-clinical development at that time.[1] There is no publicly available information to indicate that this compound has progressed into clinical trials. Recent communications from Medivir have focused on other pipeline candidates, such as MIV-711 for osteoarthritis and fostroxacitabine bralpamide for liver cancer.

Conclusion

This compound is a potent and selective cathepsin S inhibitor with a clear mechanism of action relevant to the pathophysiology of neuropathic pain. Preclinical studies have demonstrated its efficacy in a relevant animal model, both as a monotherapy and in combination with existing treatments. While the publicly available data on its pharmacokinetic and safety profiles are limited, the initial findings were promising. The lack of recent updates on its development status suggests that it may not be an active program. Nevertheless, the pharmacological profile of this compound provides a valuable case study for the development of selective cathepsin S inhibitors for the treatment of neuropathic pain and other inflammatory conditions.

References

- 1. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cathepsin S in Disease Models: A Technical Guide Relevant to MIV-247

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a critical role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a fundamental process in the adaptive immune response.[1][2][3] Unlike many other cathepsins, Cathepsin S retains its enzymatic activity at neutral pH, allowing it to function both within the lysosome and in the extracellular space.[3] This unique characteristic expands its role beyond antigen presentation to include the degradation of extracellular matrix components, which is implicated in tissue remodeling, inflammation, and cancer metastasis.[4][5]

MIV-247 is a potent and selective inhibitor of Cathepsin S.[6][7] Its high selectivity and oral availability make it a valuable tool for investigating the therapeutic potential of targeting Cathepsin S in a variety of disease contexts.[6] This technical guide provides an in-depth overview of the role of Cathepsin S in key disease models relevant to the development and application of this compound and similar inhibitors.

This compound: A Selective Cathepsin S Inhibitor

This compound demonstrates high potency and selectivity for Cathepsin S across different species. This makes it a suitable candidate for preclinical studies in various animal models.

| Parameter | Human Cathepsin S | Mouse Cathepsin S | Cynomolgus Monkey Cathepsin S |

| Ki (nM) | 2.1[6][7][8] | 4.2[6][7][8] | 7.5[6][7][8] |

| Table 1: Inhibitory Potency (Ki) of this compound against Cathepsin S |

Cathepsin S in Autoimmune Disease Models

The essential role of Cathepsin S in MHC class II antigen presentation makes it a compelling target for autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.

Sjögren's Syndrome

Sjögren's syndrome is an autoimmune disorder characterized by lymphocytic infiltration of the lacrimal and salivary glands.[9] Studies in mouse models have demonstrated a critical role for Cathepsin S in the pathogenesis of this disease.

A study utilizing CD25 knockout (KO) mice, a model for Sjögren's disease, investigated the effects of a Cathepsin S inhibitor (R05461111) administered in the chow (262.5 mg/kg) for 4 weeks.[10][11]

| Parameter | Control (Standard Chow) | Cathepsin S Inhibitor | p-value |

| Corneal Sensitivity | Lower | Improved | Significant |

| Lacrimal Gland Inflammatory Score | Higher | Improved | Significant |

| CD4+ T cells in Draining Lymph Nodes | Higher Frequency | Significantly Decreased | < 0.05 |

| CD8+ T cells in Draining Lymph Nodes | Lower Frequency | Significantly Increased | < 0.05 |

| Th1 (IFN-γ+) cells in Lacrimal Glands | Higher Frequency | Significantly Decreased | < 0.05 |

| Th17 (IL-17+) cells in Lacrimal Glands | Higher Frequency | Significantly Decreased | < 0.05 |

| mRNA expression of Ifng in Lacrimal Glands | Higher | Decreased | Significant |

| mRNA expression of Ciita in Lacrimal Glands | Higher | Decreased | Significant |

| mRNA expression of Casp8 in Lacrimal Glands | Higher | Decreased | Significant |

| Lifespan | Shorter | 30% Longer | Significant |

| Table 2: Effects of Cathepsin S Inhibition in a CD25KO Mouse Model of Sjögren's Syndrome.[10][11] |

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory disorder that primarily affects joints. Cathepsin S is implicated in RA through its involvement in antigen presentation and its capacity to degrade components of the extracellular matrix in the joint.[12][13] The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA.[14]

Cathepsin S in Neuropathic Pain Models

Recent studies have highlighted a role for Cathepsin S in the pathogenesis of neuropathic pain.[15] this compound has been evaluated in a preclinical mouse model of neuropathic pain, demonstrating its potential as a therapeutic agent in this indication.

Quantitative Data from a Partial Sciatic Nerve Ligation Mouse Model

In a study using the partial sciatic nerve ligation model in mice, oral administration of this compound was shown to attenuate mechanical allodynia.[15]

| Treatment | Dose (µmol/kg) | Effect on Mechanical Allodynia |

| This compound (single dose) | 100-200 | Dose-dependent attenuation, up to ~50% reversal |

| This compound (twice daily for 5 days) | 100-200 | Dose-dependent attenuation, up to ~50% reversal |

| This compound + Pregabalin (subeffective doses) | 50 (this compound) + 38 (Pregabalin) | Substantial efficacy |

| This compound + Gabapentin (subeffective doses) | 50 (this compound) + 73 (Gabapentin) | Substantial efficacy |

| Table 3: Antiallodynic Effects of this compound in a Mouse Model of Neuropathic Pain.[15] |

Cathepsin S in Atherosclerosis Models

Atherosclerosis is a chronic inflammatory disease of the arteries. Cathepsin S is thought to contribute to the development of atherosclerotic plaques through its elastolytic activity and its role in inflammation.[16][17]

Quantitative Data from a Cathepsin S Knockout/LDLR Deficient Mouse Model

The role of Cathepsin S in atherosclerosis was investigated by crossing Cathepsin S-deficient (CatS-/-) mice with LDL receptor-deficient (LDLR-/-) mice.[16][17]

| Time on Atherogenic Diet | Genotype | Aortic Arch Intimal Area (mm²) | Reduction vs. LDLR-/- |

| 12 weeks | LDLR-/- | ~0.12 | - |

| 12 weeks | CatS-/-LDLR-/- | ~0.05 | ~58% |

| 26 weeks | LDLR-/- | ~0.25 | - |

| 26 weeks | CatS-/-LDLR-/- | ~0.18 | ~28% |

| Table 4: Effect of Cathepsin S Deficiency on Atherosclerotic Lesion Area.[18] |

Cathepsin S in Cancer Models

Cathepsin S is overexpressed in various cancers and is associated with tumor progression, invasion, and metastasis.[5][19] Its extracellular activity allows it to degrade the extracellular matrix, facilitating cancer cell migration.[4]

Experimental Protocols

Cathepsin S Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures.[20][21][22]

-

Sample Preparation:

-

Collect 1-5 x 10^6 cells by centrifugation.

-

Lyse cells in 50 µL of chilled Cathepsin S Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed for 5 minutes and collect the supernatant (cell lysate).

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to a 96-well plate.

-

Add 50 µL of Cathepsin S Reaction Buffer to each sample.

-

For a negative control, pre-incubate a sample with a Cathepsin S inhibitor.

-

Initiate the reaction by adding 2 µL of a 10 mM fluorogenic substrate (e.g., Z-VVR-AFC) to a final concentration of 200 µM.

-

-

Measurement:

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Read the fluorescence in a fluorometer with excitation at 400 nm and emission at 505 nm.

-

The fold-increase in Cathepsin S activity is determined by comparing the relative fluorescence units (RFU) of the sample to the uninduced or negative control.

-

Collagen-Induced Arthritis (CIA) in Mice

This is a generalized protocol based on common practices for inducing CIA in susceptible mouse strains like DBA/1.[14][23][24][25]

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).

-

Anesthetize mice (e.g., with isoflurane).

-

Inject 100 µL of the emulsion subcutaneously at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion subcutaneously at a different site near the base of the tail.

-

-

Arthritis Assessment:

-

Beginning around day 21, visually score the paws for signs of arthritis (redness, swelling) 2-3 times per week. A common scoring system is 0-4 for each paw, with a maximum score of 16 per mouse.

-

Assessment of Mechanical Allodynia (von Frey Test)

This protocol describes the use of von Frey filaments to measure mechanical sensitivity in rodents, a common endpoint in neuropathic pain models.[26][27][28]

-

Acclimation:

-

Place mice in individual transparent chambers on a wire mesh floor.

-

Allow mice to acclimate for at least 30 minutes before testing.

-

-

Filament Application:

-

Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

-

Apply the filament until it just buckles, holding for 3-5 seconds.

-

-

Response Measurement:

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method of Dixon.

-

Signaling Pathways and Workflows

MHC Class II Antigen Presentation Pathway

Caption: Role of Cathepsin S in MHC Class II antigen presentation.

Cathepsin S in Cancer Cell Invasion

Caption: Role of secreted Cathepsin S in tumor invasion and metastasis.

Experimental Workflow for Preclinical Evaluation of a Cathepsin S Inhibitor

Caption: General workflow for preclinical testing of a Cathepsin S inhibitor.

References

- 1. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Leading the invasion: The role of Cathepsin S in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. targetmol.cn [targetmol.cn]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. "Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren " by Kaitlin K Scholand, Jeremias Galletti et al. [digitalcommons.library.tmc.edu]

- 11. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain. - White Rose Research Online [eprints.whiterose.ac.uk]

- 16. JCI - Deficiency of cathepsin S reduces atherosclerosis in LDL receptor–deficient mice [jci.org]

- 17. Deficiency of cathepsin S reduces atherosclerosis in LDL receptor–deficient mice [dash.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. Cathepsin S mediates gastric cancer cell migration and invasion via a putative network of metastasis-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. abcam.com [abcam.com]

- 22. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 23. chondrex.com [chondrex.com]

- 24. resources.amsbio.com [resources.amsbio.com]

- 25. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 26. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 4.4. Allodynia Assessment [bio-protocol.org]

MIV-247: A Technical Overview of a Selective Cathepsin S Inhibitor for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MIV-247, a selective and orally available inhibitor of Cathepsin S (CatS), a cysteine protease implicated in the pathophysiology of neuropathic pain. The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and professionals in the field of drug development.

Core Intellectual Property and Development

Mechanism of Action and Therapeutic Rationale

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens.[2] In the context of the nervous system, CatS is expressed by immune cells such as macrophages and microglia.[1] Upregulation of CatS in pathological conditions is believed to contribute to the neuroinflammatory processes that underpin neuropathic pain.[1]

This compound exerts its therapeutic effect through the potent and selective inhibition of Cathepsin S. By blocking the activity of this enzyme, this compound is proposed to modulate the neuroinflammatory cascade, thereby attenuating the symptoms of neuropathic pain, such as mechanical allodynia.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its inhibitory potency and preclinical efficacy.

Table 1: In Vitro Inhibitory Potency of this compound

| Species | Target | K_i_ (nM) |

| Human | Cathepsin S | 2.1[1] |

| Mouse | Cathepsin S | 4.2[1] |

| Cynomolgus Monkey | Cathepsin S | 7.5[1] |

Table 2: Preclinical Efficacy of this compound in a Neuropathic Pain Model

| Treatment | Dose (µmol/kg, oral) | Effect on Mechanical Allodynia |

| This compound (single dose) | 100-200 | Up to ~50% reversal[3] |

| This compound (twice daily for 5 days) | 100-200 | Up to ~50% reversal[3] |

| This compound + Gabapentin (subeffective doses) | 50 (this compound) + 73 (Gabapentin) | Substantial efficacy[3] |

| This compound + Pregabalin (subeffective doses) | 50 (this compound) + 38 (Pregabalin) | Substantial efficacy[3] |

| This compound + Gabapentin (minimum effective doses) | 100 (this compound) + 146 (Gabapentin) | Enhanced antiallodynic efficacy[3] |

| This compound + Pregabalin (minimum effective doses) | 100 (this compound) + 75 (Pregabalin) | Enhanced antiallodynic efficacy[3] |

Key Experimental Protocols

The following methodologies are based on the published preclinical evaluation of this compound.[3]

Animal Model of Neuropathic Pain

-

Model: Partial sciatic nerve ligation in mice.

-

Procedure: A surgical procedure is performed to induce a neuropathic state by tightly ligating a portion of the sciatic nerve. This model mimics the chronic pain and hypersensitivity seen in human neuropathic pain conditions.

Assessment of Mechanical Allodynia

-

Method: Use of von Frey hairs.

-

Procedure: Calibrated von Frey filaments are applied to the plantar surface of the mouse's hind paw. The withdrawal threshold, indicating the force at which the mouse withdraws its paw, is measured. A lower withdrawal threshold is indicative of mechanical allodynia.

Evaluation of Neurobehavioral Side Effects

-

Method: Beam walking test.

-

Procedure: Mice are tasked with traversing a narrow beam. Their ability to maintain balance and coordination is observed and scored. This test is used to assess potential motor impairments or other central nervous system side effects of the test compounds. No behavioral deficits were observed at any tested dose of this compound.[3]

Pharmacokinetic Analysis

-

Procedure: Concentrations of this compound, gabapentin, and pregabalin in various tissues, including plasma, were measured following oral administration.[3] This analysis is crucial to determine if the enhanced efficacy of combination therapy is due to a pharmacokinetic interaction. The results indicated that plasma levels of each compound were similar when administered alone or in combination, suggesting no pharmacokinetic interaction.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and its interaction with gabapentinoids in the context of neuropathic pain.

Caption: Proposed mechanism of this compound and gabapentinoids in neuropathic pain.

Caption: Preclinical experimental workflow for evaluating this compound.

References

- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions: A Technical Guide to the Structural Biology of the MIV-247 and Cathepsin S Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cathepsin S, a lysosomal cysteine protease, is a key modulator in immunological and inflammatory pathways, making it a compelling target for therapeutic intervention in autoimmune diseases and neuropathic pain. MIV-247 has been identified as a potent and selective inhibitor of cathepsin S. This technical guide provides a comprehensive overview of the structural biology of cathepsin S in complex with inhibitors, with a specific focus on the available data for this compound. While a specific crystal structure for the this compound-cathepsin S complex is not publicly available, this document consolidates the known biochemical data for this compound and presents a generalized, detailed methodology for the structural determination of such a complex, based on established protocols for similar cathepsin S-inhibitor structures.

Introduction to Cathepsin S and this compound

Cathepsin S (CatS) is a member of the papain superfamily of cysteine proteases.[1] Unlike many other cathepsins, which are active only in the acidic environment of lysosomes, cathepsin S remains active at a neutral pH.[2] This unique characteristic allows it to function both intracellularly and extracellularly.[2] A primary role of cathepsin S is in the processing of the invariant chain (Ii) associated with the major histocompatibility complex (MHC) class II, a critical step in the presentation of antigens to CD4+ T-cells.[1][3] By inhibiting cathepsin S, the degradation of the invariant chain is reduced, thereby modulating the immune response.[4] This mechanism has positioned cathepsin S as a significant target for the development of therapies for autoimmune disorders and other inflammatory conditions.[4]

This compound is a potent and selective inhibitor of cathepsin S.[5] It has been investigated for its potential therapeutic effects, particularly in the context of neuropathic pain.[6] Understanding the precise molecular interactions between this compound and cathepsin S is crucial for optimizing its therapeutic potential and for the design of next-generation inhibitors.

Quantitative Data: this compound Inhibition of Cathepsin S

While a crystal structure of the this compound-cathepsin S complex is not available, biochemical assays have provided quantitative data on its inhibitory potency. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Species | Inhibition Constant (Ki) of this compound |

| Human Cathepsin S | 2.1 nM[5][7] |

| Mouse Cathepsin S | 4.2 nM[5][7] |

| Cynomolgus Monkey Cathepsin S | 7.5 nM[5][7] |

Experimental Protocols for Structural Determination of a Cathepsin S-Inhibitor Complex

The following sections outline a generalized, yet detailed, methodology for the expression, purification, and crystallization of human cathepsin S in complex with an inhibitor, based on protocols described for other cathepsin S-inhibitor crystal structures.[1][8][9]

Protein Expression and Purification

A common method for producing recombinant human cathepsin S for structural studies involves expression in an insect cell system, such as Spodoptera frugiperda (Sf9) cells.[9]

Workflow for Cathepsin S Expression and Purification

Caption: Workflow for recombinant cathepsin S expression and purification.

Crystallization

Crystallization of the cathepsin S-inhibitor complex is a critical step. The purified and active mature cathepsin S is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure complex formation prior to setting up crystallization trials.

Experimental Steps:

-

Complex Formation: Incubate purified, mature cathepsin S with a 3-5 fold molar excess of the inhibitor (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1-2 hours) on ice.

-

Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions. A typical setup involves mixing the protein-inhibitor complex solution with a reservoir solution in a 1:1 ratio.

-

Optimization: Promising initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, their three-dimensional structure is determined using X-ray crystallography.

Workflow for Structure Determination

Caption: General workflow for X-ray crystal structure determination.

The resolution of the diffraction data is a key indicator of the quality of the resulting structural model. For example, the crystal structure of cathepsin S in complex with an aldehyde inhibitor was determined at a resolution of 1.8 Å.[1]

Structural Insights from Cathepsin S-Inhibitor Complexes

Analysis of existing crystal structures of cathepsin S complexed with various inhibitors reveals key features of its active site.[1][8][10] The active site contains a catalytic dyad of Cys25 and His164 (or His159 in some numbering schemes).[5][8] The S2 pocket is a major determinant of inhibitor specificity and is considered a "hot spot" for binding affinity.[1][10] The structural plasticity of the S2 pocket, involving residues like Phe211, allows it to accommodate different inhibitor side chains, which can be exploited to achieve selectivity over other cathepsins like cathepsin K.[1][10]

An inhibitor like this compound likely engages in a network of non-covalent interactions within the S1, S2, and S3 subsites of the cathepsin S active site cleft. The design of potent and selective inhibitors often involves optimizing the chemical moieties that occupy these pockets.

Biological Signaling Pathway and Therapeutic Rationale

The inhibition of cathepsin S by this compound has therapeutic implications, particularly in neuropathic pain. Cathepsin S is upregulated in microglia following nerve injury, contributing to the central sensitization that underlies chronic pain states.

Conceptual Signaling Pathway of Cathepsin S Inhibition

Caption: Inhibition of cathepsin S by this compound blocks MHC class II processing.

Studies have shown that combining this compound with gabapentin or pregabalin, common neuropathic pain medications, enhances their antiallodynic effects without altering their pharmacokinetics.[6] This suggests a synergistic mechanism of action, where this compound targets the neuroinflammatory component of pain, while gabapentinoids modulate neuronal excitability through their action on α2-δ subunits of voltage-gated calcium channels.[6][11]

Conclusion

This compound is a highly potent and selective inhibitor of cathepsin S, with promising therapeutic potential. While the specific three-dimensional structure of the this compound-cathepsin S complex remains to be elucidated, the established methodologies for protein crystallography of cathepsin S provide a clear roadmap for obtaining this critical information. Such a structure would be invaluable for structure-based drug design efforts aimed at developing even more effective and selective cathepsin S inhibitors for a range of autoimmune and inflammatory diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetmol.cn [targetmol.cn]

- 8. Crystal structure of human cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

MIV-247: A Technical Guide to Understanding Degradation Pathways and Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific degradation pathway and metabolic stability of MIV-247 is limited. This guide provides a comprehensive framework for assessing these parameters for a compound like this compound, a selective Cathepsin S inhibitor. The experimental protocols, data tables, and diagrams presented herein are illustrative and based on standard industry practices for drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to this compound and the Importance of Metabolic Stability

This compound is a potent and selective inhibitor of Cathepsin S, an enzyme implicated in various physiological and pathological processes.[1] The clinical success of any drug candidate, including this compound, is critically dependent on its metabolic stability. This property dictates the drug's half-life, bioavailability, and potential for drug-drug interactions, all of which are pivotal for establishing a safe and effective dosing regimen. A thorough understanding of a compound's degradation pathway is essential for identifying potential metabolic liabilities, predicting in vivo clearance, and guiding further drug optimization efforts.

This technical guide outlines the key experimental approaches and data interpretation strategies for characterizing the metabolic fate of a novel chemical entity like this compound.

Assessing Metabolic Stability: In Vitro Approaches

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Key Experimental Protocols

2.1.1. Microsomal Stability Assay

-

Objective: To determine the intrinsic clearance (CLint) of a compound by cytochrome P450 (CYP450) enzymes.

-

Methodology:

-

Incubation: The test compound (e.g., this compound) is incubated with liver microsomes (human, rat, mouse, etc.) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to ensure the continuous activity of CYP450 enzymes.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.

2.1.2. Hepatocyte Stability Assay

-

Objective: To assess the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes and transporters.

-

Methodology:

-

Incubation: The test compound is incubated with cryopreserved or fresh hepatocytes.

-

Time Points and Analysis: Similar to the microsomal stability assay, samples are collected at different time points, and the concentration of the parent compound is determined by LC-MS/MS.

-

-

Data Analysis: Provides a more comprehensive picture of metabolic clearance, including contributions from non-CYP450 enzymes and conjugation pathways.

Data Presentation: Metabolic Stability Parameters

The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison across species and with reference compounds.

| Compound | Species | System | t½ (min) | CLint (µL/min/mg protein) |

| This compound (Hypothetical Data) | Human | Microsomes | 45 | 15.4 |

| Rat | Microsomes | 25 | 27.7 | |

| Human | Hepatocytes | 60 | 11.5 (per 10^6 cells) | |

| Rat | Hepatocytes | 35 | 19.8 (per 10^6 cells) | |

| Verapamil (Control) | Human | Microsomes | 10 | 69.3 |

Elucidating the Degradation Pathway: Metabolite Identification

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic byproducts.

Key Experimental Protocols

3.1.1. In Vitro Metabolite Identification

-

Objective: To identify the primary metabolic pathways and the structures of major metabolites.

-

Methodology:

-

Incubation: The test compound is incubated at a higher concentration with liver microsomes or hepatocytes for a longer duration to generate sufficient quantities of metabolites.

-

Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Enzyme Phenotyping: To identify the specific CYP450 isoforms responsible for metabolism, the compound is incubated with a panel of recombinant human CYP450 enzymes or with specific chemical inhibitors.

-

3.1.2. In Vivo Metabolite Profiling

-

Objective: To identify the metabolites present in circulation and excreta after in vivo administration.

-

Methodology:

-

Dosing: The compound is administered to laboratory animals (e.g., rats, dogs).

-

Sample Collection: Plasma, urine, and feces are collected at various time points.

-

Analysis: Samples are processed and analyzed by LC-MS/MS and HRMS to identify and quantify the metabolites.

-

Data Presentation: Metabolite Profile

A comprehensive table summarizing the identified metabolites, their proposed structures, and the biological matrix in which they were detected is essential.

| Metabolite ID | Proposed Biotransformation | m/z | Biological Matrix |

| M-1 (Hypothetical) | Hydroxylation on the phenyl ring | [Parent + 16] | Human Liver Microsomes, Rat Plasma |

| M-2 (Hypothetical) | N-dealkylation | [Parent - 28] | Human Hepatocytes, Rat Urine |

| M-3 (Hypothetical) | Glucuronide Conjugate of M-1 | [M-1 + 176] | Rat Bile, Human Hepatocytes |

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are invaluable tools for communicating complex biological pathways and experimental procedures.

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for a dipeptide nitrile-based inhibitor like this compound, involving common Phase I and Phase II biotransformations.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolic Stability

This diagram outlines the typical workflow for a microsomal stability assay.

Caption: Workflow for microsomal metabolic stability assay.

Conclusion

While specific data on the degradation pathway and metabolic stability of this compound are not publicly available, the experimental and analytical strategies outlined in this guide provide a robust framework for the comprehensive metabolic characterization of this and other novel drug candidates. A thorough investigation of a compound's metabolic fate is a cornerstone of modern drug development, enabling the selection of candidates with optimal pharmacokinetic profiles and a higher probability of clinical success. The provided templates for data presentation and workflow visualization can be adapted by researchers to their specific findings on this compound as such data becomes available.

References

MIV-247 supplier and purchasing information for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MIV-247, a selective inhibitor of Cathepsin S, for research and development purposes. This document outlines supplier and purchasing information, detailed experimental protocols, and the relevant signaling pathway, offering a comprehensive resource for investigators in the field of neuropathic pain and inflammation.

Core Compound Information

This compound is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease implicated in the pathogenesis of various inflammatory conditions, including neuropathic pain. Its inhibitory activity is highly specific for Cathepsin S, making it a valuable tool for studying the role of this enzyme in disease models.

Supplier and Purchasing Information

For research purposes, this compound can be acquired from several specialized chemical suppliers. While pricing and availability are subject to change and often require direct inquiry, the following table summarizes key information from publicly available sources. It is recommended to contact the suppliers directly for the most current data and to request certificates of analysis.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| GlpBio | GC31106 | 1352817-76-5 | C₁₇H₂₄F₃N₃O₄ | 391.39 g/mol | For research use only. Not for human use. |

| DC Chemicals | DC21279 | 1352817-76-5 | C₁₇H₂₄F₃N₃O₄ | 391.391 g/mol | For research use only. |

| AbMole BioScience | M28225 | 1352817-76-5 | C₁₇H₂₄F₃N₃O₄ | 391.39 g/mol | For research use only. Not for human use. |

Signaling Pathway of Cathepsin S in Neuropathic Pain